Khmds thf
Description
Potassium hexamethyldisilazide (KHMDS) is a sterically hindered, non-nucleophilic Brønsted base widely used in organic synthesis for deprotonation reactions. Its utility is enhanced when complexed with tetrahydrofuran (THF), a polar aprotic solvent that stabilizes the potassium ion through coordination, thereby modulating reactivity . KHMDS in THF exhibits a pKa of 24, making it less basic than lithium-derived counterparts like lithium diisopropylamide (LDA, pKa 35) and lithium tetramethylpiperidide (LiTMP, pKa 36), yet it remains highly effective in reactions requiring controlled deprotonation . Structurally, KHMDS forms distinct solvates with THF, which influence its aggregation state and reactivity in both solid and solution phases .
Properties
IUPAC Name |
potassium;bis(trimethylsilyl)azanide;oxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18NSi2.C4H8O.K/c1-8(2,3)7-9(4,5)6;1-2-4-5-3-1;/h1-6H3;1-4H2;/q-1;;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYHCMUUDWKVPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C1CCOC1.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26KNOSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Reaction of Potassium Metal with Hexamethyldisilazane (HMDS)
The most straightforward method involves reacting potassium metal with HMDS in THF. As detailed in U.S. Patent 5,420,322, this exothermic reaction proceeds efficiently at elevated temperatures but requires careful solvent selection to avoid side reactions. For example, a stoichiometric mixture of potassium (0.343 mol) and HMDS (0.331 mol) in THF at 120°C for 6 hours yields a 98.8% pure product with minimal potassium hydroxide or carbonate impurities. However, increasing the temperature to 140°C in THF results in decomposition, evidenced by a brown powder with reduced purity (91.4%) and elevated impurity levels (4.22% KOH/K₂CO₃).
The reaction mechanism involves electron transfer from potassium to HMDS, facilitated by THF’s coordination to the metal center. THF’s moderate coordinating ability stabilizes intermediate species, preventing uncontrolled aggregation. This contrasts with toluene, a weakly coordinating solvent that necessitates higher temperatures (140°C) but minimizes decomposition.
Salt Metathesis Reactions
An alternative approach employs salt metathesis between lithium hexamethyldisilazide (LiHMDS) and potassium tert-butoxide (KOtBu) in THF. This method, reported in Dalton Transactions, generates KHMDS in situ with high efficiency. The reaction proceeds via ligand exchange:
THF acts as a stabilizing solvent, forming a polymeric aggregate [(KHMDS)₂(THF)₂]ₙ upon crystallization at −27°C. This method avoids direct handling of potassium metal, enhancing safety while maintaining high yields (34–66%).
Solvent and Temperature Effects on KHMDS Structure
Aggregation States in THF
KHMDS exhibits solvent-dependent aggregation, with THF promoting monomeric structures at high concentrations. Nuclear magnetic resonance (NMR) studies reveal that in neat THF, KHMDS exists predominantly as monomers (>99%) due to strong solvation of potassium ions. This contrasts with weakly coordinating solvents like toluene, where dimers dominate. The monomeric form, stabilized by THF’s lone pairs, enhances reactivity in deprotonation reactions.
Table 1: Aggregation States of KHMDS in Various Solvents
Temperature-Dependent Solvation
Lower temperatures favor higher solvation numbers. At −80°C, THF-solvated KHMDS adopts a pentasolvated monomeric structure (AS₅), as confirmed by density functional theory (DFT) computations. Conversely, ambient temperatures reduce solvation, leading to dynamic equilibria between dimers and monomers. This temperature sensitivity necessitates precise control during preparation to avoid unintended structural changes.
Structural Characterization Techniques
NMR Spectroscopy
¹⁵N–²⁹Si coupling constants and ²⁹Si chemical shifts are critical for probing aggregation. In THF, KHMDS monomers exhibit a ²⁹Si shift of −25.8 ppm, distinct from dimeric (−23 ppm) or ion-paired (−26.5 ppm) forms. Variable-temperature NMR further elucidates dynamic equilibria, with coalescence phenomena observed near −20°C.
X-ray Crystallography
Single-crystal X-ray studies of [(KHMDS)₂(THF)₂]ₙ reveal a polymeric structure with alternating K–N–Si units and THF molecules bridging potassium centers. Each potassium atom coordinates to two THF oxygen atoms, achieving a distorted octahedral geometry.
Comparative Analysis with Alternative Solvents
Toluene vs. THF
While toluene permits higher reaction temperatures (140°C) without decomposition, it yields less reactive dimeric KHMDS. THF’s monomeric species offer superior reactivity in stereoselective deprotonations but require stringent temperature control.
Ethers and Amines
Diglyme and hexamethylphosphoramide (HMPA) outperform THF in solvating potassium, but their toxicity and cost limit industrial use. TMEDA (tetramethylethylenediamine) forms stable dimers even at low temperatures, underscoring THF’s unique balance of coordinating strength and practicality .
Chemical Reactions Analysis
Types of Reactions
Potassium hexamethyldisilazide in tetrahydrofuran undergoes various types of reactions, including:
Deprotonation Reactions: It is commonly used to deprotonate weak acids, forming the corresponding anions.
Nucleophilic Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing leaving groups with the hexamethyldisilazide group.
Catalytic Reactions: It is used as a catalyst in various organic transformations, including halogen dance reactions.
Common Reagents and Conditions
Common reagents used with potassium hexamethyldisilazide in tetrahydrofuran include alkyl halides, aryl halides, and various electrophiles. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the reagent .
Major Products Formed
The major products formed from reactions involving potassium hexamethyldisilazide in tetrahydrofuran depend on the specific reaction conditions and substrates used. Common products include substituted silanes, enolates, and various organometallic compounds .
Scientific Research Applications
Catalytic Applications
KHMDS has been identified as an effective catalyst in several organic reactions, particularly in halogenation and coupling reactions.
Halogenation Reactions
Recent studies have shown that KHMDS exhibits superior catalytic activity compared to other bases like potassium tert-butoxide (KOtBu) in halogen transfer reactions. For instance, it facilitated the ultra-fast bromine transfer in 6-phenylpyridine derivatives with yields reaching 94% under optimized conditions .
| Catalyst | Yield (%) |
|---|---|
| KHMDS | 94 |
| KOtBu | 92 |
| KOH | 70 |
| K2CO3 | 74 |
Synthesis of Organosilicon Compounds
KHMDS is frequently employed in the synthesis of organosilicon compounds. It acts as a base to deprotonate silanes, enabling the formation of new silicon-carbon bonds. This property is crucial in developing advanced materials and pharmaceuticals .
Solvent Interactions
The interaction of KHMDS with solvents like tetrahydrofuran (THF) plays a significant role in its solubility and reactivity. Studies indicate that KHMDS forms solvated species in THF, which influences its catalytic behavior and stability. For example, the formation of monomeric species of KHMDS in THF was confirmed through diffusion-ordered spectroscopy (DOSY), demonstrating that solvent choice can affect the molecular weight distribution of KHMDS species .
| Solvent | Monomeric Species Observed |
|---|---|
| THF | [KHMDS·(THF)₂] |
| C6D6 | [KHMDS·(C6D6)₂] |
Synthetic Chemistry Applications
KHMDS is extensively used in synthetic organic chemistry for various transformations:
Alkylation and Acylation
KHMDS facilitates alkylation reactions by acting as a strong base to deprotonate substrates, allowing for nucleophilic attack on electrophiles. This method is particularly useful for synthesizing complex molecules such as natural products and pharmaceuticals .
Total Synthesis Case Studies
Several case studies highlight the utility of KHMDS in total synthesis:
- Synthesis of Bullatenone : KHMDS was employed to deprotonate key intermediates, leading to successful alkylation steps that resulted in high yields.
- Geiparvarin Synthesis : The use of KHMDS allowed for selective functionalization of pyrrole derivatives, showcasing its effectiveness in complex molecule construction .
Material Science Applications
In material science, KHMDS is utilized for surface modification and the development of silicon-based polymers. Its ability to form stable siloxane bonds makes it ideal for creating coatings with enhanced properties such as hydrophobicity and durability.
Mechanism of Action
The mechanism of action of potassium hexamethyldisilazide in tetrahydrofuran involves the deprotonation of substrates, forming the corresponding anions. The compound acts as a strong base, abstracting protons from weak acids. The resulting anions can then participate in various chemical transformations, including nucleophilic substitution and catalytic reactions .
Comparison with Similar Compounds
Table 1: Base Efficiency in C-Vertex Substitution Reactions
| Base | Equivalents | Solvent | Conversion (%) |
|---|---|---|---|
| KHMDS | 3 | THF | 99 |
| NaHMDS | 3 | THF | 90 |
| LiHMDS | 3 | THF | 45 |
This superior performance is attributed to KHMDS’s optimal balance of solubility and ion dissociation in THF .
Solvent Effects and Reaction Efficiency
THF is the solvent of choice for KHMDS due to its ability to stabilize the potassium ion while maintaining reaction homogeneity. In the synthesis of ¹⁸F-labeled trifluoromethyl ketones, KHMDS in THF yielded 95% radiochemical conversion, compared to 34% in toluene and 70% in DMF . Polar solvents like DMF enhance solubility but may compete for coordination, reducing reactivity .
Table 2: Solvent Impact on KHMDS-Mediated Reactions
| Solvent | Reaction Type | Yield/Conversion (%) |
|---|---|---|
| THF | Carborane C-substitution | 99 |
| DMF | ¹⁸F-Trifluoromethyl ketones | 70 |
| Toluene | ¹⁸F-Trifluoromethyl ketones | 34 |
Q & A
Q. What is the role of KHMDS and THF in organometallic reactions, and how do they influence reaction outcomes?
- Methodological Answer : KHMDS (potassium hexamethyldisilazide) acts as a strong, non-nucleophilic base, deprotonating substrates to generate reactive intermediates. THF (tetrahydrofuran) serves as a polar aprotic solvent, stabilizing ionic species and enhancing reaction homogeneity. For example, in asymmetric syntheses, KHMDS/THF enables precise enolate formation at low temperatures (-78°C), critical for stereochemical control (e.g., 86% yield in dihydrobenzofuran synthesis) .
- Data Reference : Evidence from limonoid synthesis shows that KHMDS/THF achieves 74% yield under optimized conditions (1.1 equivalents KHMDS, TBAI additive) .
Q. How does solvent choice affect the efficiency of KHMDS-mediated reactions?
- Methodological Answer : Solvent polarity and coordination ability directly impact reaction kinetics and product distribution. THF outperforms toluene in KHMDS-driven reactions due to its ability to solvate potassium ions, reducing aggregation and increasing base reactivity. For instance, switching from toluene to THF improved yields from 18% to 86% in indole alkaloid synthesis .
- Experimental Design Tip : Compare yields and stereoselectivity across solvents (e.g., THF vs. DME) while maintaining constant equivalents of KHMDS and temperature .
Advanced Research Questions
Q. How can researchers optimize reaction conditions when using KHMDS/THF, particularly in stereoselective syntheses?
- Methodological Answer :
- Parameter Variation : Systematically adjust KHMDS equivalents (1–2 eq.) and additives (e.g., TBAI or 18-crown-6) to balance reactivity and selectivity. For example, increasing KHMDS from 1.5 to 2 equivalents boosted yields from 72% to 86% in dihydrobenzofuran synthesis .
- Temperature Control : Maintain strict低温 conditions (-78°C) to suppress side reactions, as shown in the synthesis of alotamide fragments .
- Data Table Example :
| KHMDS (eq.) | Solvent | Yield (%) | Selectivity (Ratio) |
|---|---|---|---|
| 1.1 | THF | 74 | N/A |
| 2.0 | THF | 86 | 15:1 |
Q. How should researchers address contradictions in reported yields or selectivity for KHMDS/THF-driven reactions?
- Methodological Answer :
- Identify Variables : Scrutinize differences in base purity, solvent drying methods, or reaction scale. For example, trace moisture in THF can deactivate KHMDS, leading to inconsistent results .
- Control Experiments : Replicate literature protocols with strict adherence to anhydrous conditions (e.g., flame-dried glassware, freshly distilled THF).
- Spectroscopic Validation : Use NMR or XRD to confirm intermediate structures and rule out alternative pathways .
Q. What strategies ensure reproducibility in KHMDS/THF reactions, particularly for multistep syntheses?
- Methodological Answer :
- Detailed Protocols : Document exact equivalents, cooling rates (e.g., gradual warming from -78°C to RT), and quenching methods. For example, slow addition of KHMDS in THF prevents exothermic side reactions .
- Cross-Validation : Compare results across independent labs using shared batches of reagents.
- Data Sharing : Publish raw spectral data and HPLC traces to facilitate peer validation .
Q. How does the choice of counterion (e.g., K⁺ vs. Li⁺) influence KHMDS reactivity in THF?
- Methodological Answer : Potassium ions in KHMDS/THF form weaker ion pairs than lithium (LiHMDS), enhancing base strength and reaction rates. For example, KHMDS outperformed LiHMDS in alotamide fragment synthesis (86% vs. 83% yield) due to better enolate stabilization .
- Experimental Design Tip : Use conductivity measurements or DFT calculations to correlate counterion effects with reaction outcomes .
Data Contradiction Analysis
Q. Why do some KHMDS/THF reactions fail to proceed despite optimized conditions?
- Methodological Answer :
- Substrate Sensitivity : Sterically hindered or electron-deficient substrates may resist deprotonation. Pre-activate substrates with milder bases before introducing KHMDS.
- Side Reactions : Monitor for silylation byproducts (from KHMDS decomposition) via GC-MS. Additives like NEt3 can mitigate this issue .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
